molecular formula C5H9N5O6 B14408108 5-Methyl-1,3,5-trinitrohexahydropyrimidine CAS No. 81340-16-1

5-Methyl-1,3,5-trinitrohexahydropyrimidine

Cat. No.: B14408108
CAS No.: 81340-16-1
M. Wt: 235.16 g/mol
InChI Key: YBXNCONALCRGOO-UHFFFAOYSA-N
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Description

5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE is a nitrogen-containing heterocyclic compound. It is part of the diazinane family, which consists of a saturated four-carbon, two-nitrogen ring. This compound is notable for its energetic properties and is often studied in the context of explosives and propellants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE typically involves nitration reactions. One common method is the nitration of methyl-substituted diazinane using nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling due to the highly reactive nature of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure safety and efficiency. The use of automated systems helps in maintaining the precise reaction conditions required for the nitration process. Additionally, the purification of the final product is crucial to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE involves the decomposition of the nitro groups, leading to the release of energy. This process is facilitated by the breaking of N–NO2 bonds, which releases nitrogen dioxide. The molecular targets include the nitrogen atoms within the diazinane ring, and the pathways involve the formation of intermediate radicals that further decompose to release energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE is unique due to its specific arrangement of nitro groups and the presence of a methyl group, which influences its reactivity and stability. This compound’s energetic properties make it particularly valuable in applications requiring controlled energy release .

Properties

CAS No.

81340-16-1

Molecular Formula

C5H9N5O6

Molecular Weight

235.16 g/mol

IUPAC Name

5-methyl-1,3,5-trinitro-1,3-diazinane

InChI

InChI=1S/C5H9N5O6/c1-5(8(11)12)2-6(9(13)14)4-7(3-5)10(15)16/h2-4H2,1H3

InChI Key

YBXNCONALCRGOO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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